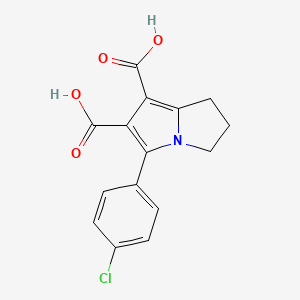

5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYDOIZZNBGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a dicarboxylic acid derivative. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrrolizine ring or the chlorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the chlorophenyl ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid may exhibit anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- A study highlighted the development of various pyrazole derivatives that showed promising COX-II inhibitory activity, suggesting that similar scaffolds could be explored for their anti-inflammatory effects .

Genotoxicity Assessment

A notable study examined the genotoxic potential of related compounds in vitro and in vivo. The findings indicated that certain derivatives did not exhibit genotoxic activity, suggesting a favorable safety profile for further development in therapeutic contexts .

Case Study 1: Inhibition of COX Enzymes

In a series of experiments focused on the design and synthesis of COX inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit COX-II specifically. Some derivatives demonstrated significant selectivity and potency compared to established anti-inflammatory drugs like Celecoxib .

Case Study 2: Structural Analysis

Crystallographic studies have provided insights into the molecular interactions of this compound. The structural orientation of the 4-chlorophenyl group relative to other rings in the molecule was analyzed, revealing dihedral angles that may influence biological activity. Such structural insights are crucial for optimizing the design of new derivatives with enhanced efficacy .

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following analogs differ in the substituent attached to the phenyl ring, altering electronic and steric profiles:

Key Observations:

- Electron-Withdrawing vs. In contrast, the methyl group in the analog from is electron-donating, which may reduce polarity and alter pharmacokinetics .

- Positional Isomerism: The meta-chloro isomer () may exhibit weaker binding to targets requiring para-substituted aromatic interactions, as seen in related triazole-based inhibitors () .

- Steric Effects: The tert-butyl group () introduces significant bulk, likely reducing solubility but improving membrane permeability in hydrophobic environments .

Comparison with Non-Pyrrolizine Analogs

While structurally distinct, triazole-based compounds with para-chlorophenyl substituents () provide insight into the role of substituent positioning:

Key Observations:

- The para-chlorophenyl group in triazole derivatives demonstrates moderate antitumor activity, suggesting that this substituent’s electronic properties (e.g., halogen bonding) may enhance target engagement .

- Heterocyclic substituents (e.g., pyridinyl) in position 5 improve growth inhibition, highlighting the importance of balancing aromatic and polar groups .

Biological Activity

5-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (CAS No. 303145-41-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12ClNO4

- Molecular Weight : 305.71 g/mol

- CAS Number : 303145-41-7

Anticancer Activity

Research indicates that compounds related to pyrrolizines exhibit significant anticancer properties. A study utilizing in silico methods predicted that this compound could interact with several key molecular targets involved in cancer progression.

- Apoptosis Induction :

- Target Interaction :

In Vitro Studies

A series of experiments were conducted to assess the antiproliferative effects of the compound on different cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.05 | Apoptosis induction |

| HT29 | 0.10 | Cell cycle arrest |

| A549 | ~13 | Cytotoxicity |

These studies highlight the compound's effectiveness across multiple cancer types and its potential as a therapeutic agent.

In Vivo Studies

In vivo assessments have also been performed to evaluate the genotoxicity and overall safety profile of the compound. One notable study demonstrated that the compound did not induce genotoxic effects in vivo or in vitro, suggesting a favorable safety profile for further development .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : Induces apoptosis and inhibits cell proliferation in various cancer cell lines.

- Mechanistic Insights : Targets key oncogenic pathways through interactions with COX-2, MAPK p38α, EGFR, and CDK2.

- Safety Profile : Exhibits no genotoxicity in tested models.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, and how do they ensure structural fidelity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, coupling reactions with 4-chlorophenyl precursors under controlled temperature and catalyst conditions (e.g., palladium-based catalysts) are critical. Structural fidelity is confirmed via NMR (1H/13C), mass spectrometry (MS) , and X-ray crystallography to verify regioselectivity and stereochemistry .

Q. How can researchers optimize the purification of this compound given its polar functional groups?

- Methodological Answer : Reverse-phase chromatography (C18 columns) or recrystallization using mixed solvents (e.g., ethanol/water) are effective. Adjusting pH to exploit the compound’s carboxylic acid groups (pKa ~2-3) enhances solubility control. Analytical HPLC with UV detection (λ = 254 nm) monitors purity, targeting ≥95% purity thresholds .

Q. What experimental approaches are used to characterize its solubility and pharmacokinetic properties?

- Methodological Answer : Solubility is assessed in aqueous buffers (pH 1–7.4) and organic solvents via shake-flask methods. Pharmacokinetic parameters (e.g., logP, bioavailability) are modeled using tools like SwissADME , which predicts membrane permeability and metabolic stability. Experimental validation includes in vitro assays (e.g., Caco-2 cell monolayers) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., enzymes in inflammatory pathways). Synergistic use of quantum chemical calculations and machine learning optimizes substituent selection .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity). For example, a Box-Behnken design evaluates interactions between catalyst loading and reaction time. Meta-analyses of published data, combined with replication studies, isolate protocol-specific discrepancies .

Q. How do environmental factors (e.g., light, oxygen) influence the compound’s stability during storage?

- Methodological Answer : Accelerated stability studies (ICH guidelines) under varied conditions (40°C/75% RH, UV exposure) monitor degradation via HPLC. Mass spectrometry identifies degradation products (e.g., decarboxylation byproducts). Antioxidants (e.g., BHT) or inert-atmosphere storage mitigate oxidative breakdown .

Q. What advanced techniques validate the compound’s role in modulating enzymatic pathways?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., COX-2). In-cell assays (e.g., luciferase-based reporters) measure downstream signaling inhibition. Metabolomic profiling (LC-MS) tracks pathway perturbations in treated cell lines .

Methodological Resources

- Synthesis Optimization : Integrate quantum chemical reaction path searches (e.g., GRRM software) with high-throughput screening to minimize trial-and-error approaches .

- Data Analysis : Apply multivariate statistical models (e.g., PCA, PLS regression) to correlate synthetic conditions with yield/purity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.